
3-Bromo-5-ethoxypyridine
Description
3-Bromo-5-ethoxypyridine (CAS: 17117-17-8) is a brominated pyridine derivative with an ethoxy substituent at the 5-position. Its molecular formula is C₇H₈BrNO, and it has a molecular weight of 202.05 g/mol. Key physical properties include a melting point of 9°C, boiling point of 240°C, and refractive index of 1.554–1.558 . The compound is a colorless to pale yellow liquid under inert storage conditions .
Synthesis: It is synthesized via nucleophilic substitution of 3,5-dibromopyridine with sodium ethylate, followed by amination or acetylation reactions .
Applications: Primarily used as a pharmaceutical intermediate, it serves as a precursor for bioactive molecules, including acetylated derivatives like 3-acetylamino-5-ethoxypyridine .
Properties
IUPAC Name |
3-bromo-5-ethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUMRYNAZSTXJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485198 | |
Record name | 3-Bromo-5-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20485198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17117-17-8 | |
Record name | 3-Bromo-5-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20485198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-ethoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
In the first step, 3,5-dibromopyridine undergoes substitution with sodium ethoxide (NaOEt) in anhydrous ethanol. The reaction is typically conducted under reflux (78–85°C) for 12–24 hours, with the 5-position bromine preferentially replaced due to electronic and steric factors. The intermediate this compound is isolated via vacuum distillation or column chromatography, yielding 65–75% purity.
Key Parameters:
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Solvent : Anhydrous ethanol minimizes hydrolysis of NaOEt.
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Temperature : Elevated temperatures (≥70°C) accelerate substitution but risk side reactions like dehydrohalogenation.
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Stoichiometry : A 1.2:1 molar ratio of NaOEt to 3,5-dibromopyridine ensures complete conversion.
Challenges and Optimization
Competing substitution at the 3-position bromine can occur if reaction times exceed 24 hours, leading to di-ethoxylated byproducts. To mitigate this, kinetic control is enforced by quenching the reaction at 85% conversion. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:4 v/v) enhances final purity to >95%.
Direct Bromination of 5-Ethoxypyridine
An alternative route involves direct bromination of 5-ethoxypyridine, offering a streamlined approach with fewer intermediates.
Bromination Agents and Selectivity
Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid achieves regioselective bromination at the 3-position. The ethoxy group’s electron-donating nature directs bromine to the meta position, consistent with electrophilic aromatic substitution (EAS) trends.
Typical Protocol:
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Dissolve 5-ethoxypyridine (1.0 equiv) in glacial acetic acid.
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Add Br₂ (1.1 equiv) dropwise at 0–5°C to minimize di-bromination.
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Stir for 6 hours at room temperature, then pour into ice-water.
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Extract with dichloromethane and purify via recrystallization (ethanol/water).
This method yields 60–70% product with ≤5% di-brominated impurity.
Comparative Analysis of Brominating Agents
Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
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Br₂ | Acetic acid | 25 | 68 | 92 |
NBS | CCl₄ | 80 | 72 | 95 |
HBr/H₂O₂ | H₂O | 50 | 55 | 88 |
NBS in carbon tetrachloride at 80°C provides superior yield and purity due to controlled radical bromination.
Transition metal-catalyzed cross-coupling reactions offer modular strategies for constructing this compound. The Suzuki-Miyaura coupling, for instance, enables the introduction of ethoxy and bromine groups via sequential reactions.
Sequential Functionalization Approach
Advantages:
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Enables late-stage bromination, preserving the ethoxy group.
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Compatible with sensitive functional groups due to mild conditions.
Limitations:
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Requires stringent anhydrous conditions for Ullmann coupling.
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Catalyst cost (e.g., Pd for Suzuki) may limit scalability.
Industrial-Scale Production and Purification
Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors are increasingly adopted for bromination and ethoxylation steps, offering precise temperature control and reduced reaction times.
Flow Reactor Parameters:
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Residence Time : 10–15 minutes for bromination (vs. 6 hours in batch).
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Throughput : 5–10 kg/hour of this compound.
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Purity : ≥98% after in-line distillation.
Post-synthesis, molecular distillation under high vacuum (0.1–0.5 mmHg) removes trace solvents and oligomers, meeting pharmaceutical-grade standards.
Analytical Characterization
Rigorous quality control ensures compliance with regulatory guidelines.
Key Analytical Methods:
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¹H NMR : Distinct signals for ethoxy (–OCH₂CH₃, δ 1.35 ppm, triplet) and pyridine protons (δ 8.2–8.5 ppm).
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HPLC : Retention time = 4.2 min (C18 column, acetonitrile/H₂O = 70:30).
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Elemental Analysis : C (41.61%), H (3.90%), Br (38.69%) – theoretical vs. experimental deviation ≤0.3%.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Condensation Reactions: It can undergo condensation reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
Pharmaceutical Development
3-Bromo-5-ethoxypyridine is primarily utilized in pharmaceutical research as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic properties, particularly in targeting neurological disorders. The compound's ability to undergo nucleophilic substitutions enables the formation of diverse medicinally relevant structures.
Key Insights:
- Neurological Disorders: Compounds derived from this compound have shown promise in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Mechanism of Action: The compound can act as a ligand that interacts with specific receptors or enzymes, modulating their activity and potentially leading to therapeutic effects .
Agrochemicals
In the field of agricultural chemistry, this compound is employed in the formulation of agrochemicals, including herbicides and fungicides. Its structural characteristics enhance the effectiveness of crop protection products against pests and diseases.
Key Insights:
- Efficacy Improvement: Research indicates that this compound can improve the efficacy of existing agrochemical formulations, contributing to better crop yields and pest management strategies .
- Development of Novel Agents: It serves as a precursor in synthesizing new active ingredients for pesticides, showcasing its importance in sustainable agriculture practices .
Organic Synthesis
The compound is widely recognized as a key building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the creation of complex molecules.
Key Insights:
- Synthetic Versatility: this compound is utilized in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling researchers to develop complex organic compounds efficiently.
- Production of Derivatives: The compound's ability to form various substituted pyridines through nucleophilic substitution reactions expands its utility in creating derivatives with enhanced biological activities.
Material Science
In material science, this compound is applied in developing advanced materials, including polymers and coatings. Its incorporation into material formulations can enhance durability and resistance to environmental factors.
Key Insights:
- Polymer Development: The compound's reactive nature allows it to modify material properties, making it valuable for creating functional materials with specific characteristics .
Analytical Chemistry
The compound also finds applications in analytical chemistry, where it serves as a reagent or internal standard in chromatographic analyses.
Key Insights:
- Quantification and Identification: this compound can be added to samples for improved accuracy in quantifying or identifying other chemical substances using techniques like gas chromatography-mass spectrometry (GC-MS) .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The table below compares 3-bromo-5-ethoxypyridine with its methoxy, amino, and halogen-substituted analogs:
Key Observations :
- Ethoxy vs. Methoxy Substitution : The ethoxy group increases molecular weight and boiling point compared to the methoxy analog (202.05 vs. 188.02 g/mol; 240°C vs. unreported). The ethoxy group’s larger size may enhance lipophilicity, influencing solubility and reactivity .
- Amino Derivatives: Amino-substituted analogs (e.g., 5-Bromo-6-methoxypyridin-3-amine) exhibit higher melting points due to hydrogen bonding, making them solids at room temperature .
Table 2: Reactivity Comparison
Reactivity Trends :
- Electrophilic Substitution : The ethoxy group in this compound is electron-donating, directing electrophiles to the para position. This contrasts with 3-bromo-5-methoxypyridine, where smaller methoxy groups may allow faster reaction kinetics .
- Amination : this compound undergoes amination more readily than 3,5-dibromopyridine due to reduced steric hindrance from the ethoxy group .
Biological Activity
3-Bromo-5-ethoxypyridine is a brominated pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom at the 3-position and an ethoxy group at the 5-position of the pyridine ring, exhibits unique reactivity and biological properties.
The molecular formula of this compound is with a molecular weight of approximately 216.08 g/mol. The synthesis of this compound can be achieved through various methods, primarily involving the reaction of 3-bromopyridine with ethanol or sodium ethylate. Reaction conditions typically require heating under reflux to ensure complete reaction, with purification steps such as silica gel chromatography to isolate the desired product.
Biological Activities
Antitumor Activity : Research indicates that brominated pyridines can exhibit antitumor properties by targeting metabolic pathways in cancer cells. Although direct studies on this compound are sparse, its structural relatives have shown efficacy in inhibiting tumor growth and inducing apoptosis .
Enzyme Interaction : The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction could potentially lead to therapeutic applications in various diseases, including cancer and infectious diseases .
Applications in Research
This compound is utilized as an intermediate in organic synthesis and as a building block for bioactive compounds. Its versatility in chemical reactions allows for the development of more complex organic molecules, which are essential in medicinal chemistry . The compound's potential applications span several fields:
- Medicinal Chemistry : As a precursor in drug synthesis.
- Agrochemicals : In the production of herbicides and pesticides.
- Fine Chemicals : Used in various industrial applications .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds to highlight differences in structure and potential biological activities:
Compound Name | Structure Features | Unique Aspects |
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3-Bromo-5-methoxypyridine | Bromine at 3-position; methoxy group at 5 | Exhibits different reactivity due to methoxy group |
2-Bromo-5-ethoxypyridine | Bromine at 2-position; ethoxy group at 5 | Different regioselectivity in reactions |
4-Bromo-2-methylpyridine | Bromine at 4-position; methyl group at 2 | Variation in biological activity compared to others |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.